molecular formula C21H21N3OS B2829449 3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-87-2

3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2829449
CAS RN: 396721-87-2
M. Wt: 363.48
InChI Key: QJJGVYNKGASCLY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Biological Applications

The scientific research on similar compounds predominantly explores their synthesis and potential applications in medicinal chemistry, specifically their anticancer, antitumor, antimicrobial, and corrosion inhibition properties.

  • Anticancer and Antitumor Activity : Studies have focused on the synthesis of novel heterocyclic compounds showing significant in-vitro anticancer activity against various cancer cell lines. For example, compounds synthesized from pyrimido[2,1-b][1,3] benzothiazoles exhibited remarkable activity against human cancer cell lines, highlighting the potential of these compounds in cancer treatment (Waghmare et al., 2013).

  • Biological Evaluation : Other studies have reported on the synthesis of benzamide derivatives and their evaluation against various biological targets. For instance, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and screened against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating these compounds' potential to bind nucleotide protein targets and their relevance in medicinal chemistry (Saeed et al., 2015).

  • Antimicrobial Activity : The synthesis of pyrazolo[3,4-b]pyridines and their antimicrobial activity were also explored, showing that certain synthesized compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria (El‐Borai et al., 2013).

  • Corrosion Inhibition : Additionally, research into the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactant at carbon steel/hydrochloric acid interfaces highlighted the potential of these compounds in industrial applications, demonstrating excellent corrosion inhibition properties (Tawfik, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its toxicity, reactivity, and other factors. Proper handling and disposal procedures should be followed when working with it .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. This could involve further studies on its properties, development of new synthesis methods, or exploration of new uses .

properties

IUPAC Name

3,4-dimethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-13-8-9-16(10-15(13)3)21(25)22-20-17-11-26-12-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJGVYNKGASCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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